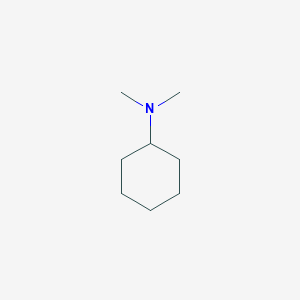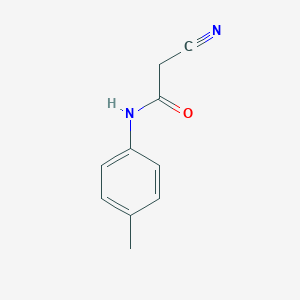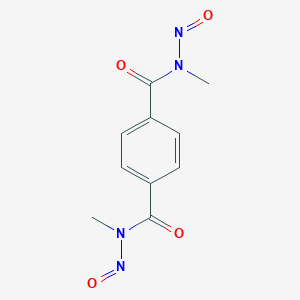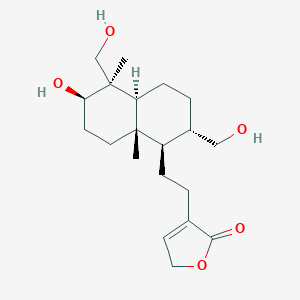
14-脱氧-17-羟基穿心莲内酯
描述
科学研究应用
Chemistry: Used as a reference compound in synthetic chemistry.
Biology: Exhibits significant cytotoxic activity against various cancer cell lines.
Medicine: Potential therapeutic agent for cancer treatment due to its apoptosis-inducing properties.
Industry: Used in the development of new anticancer drug candidates.
作用机制
Target of Action
14-Deoxy-17-hydroxyandrographolide is an ent-labdane diterpenoid compound isolated from the aerial parts of Andrographis paniculate
Mode of Action
It is known that andrographolide and its analogs, which include 14-deoxy-17-hydroxyandrographolide, have been found to exhibit potential treatment against several virus infections, including sars-cov-2 . The mechanisms of action in inhibiting viral infections can be categorized into several types, including regulating the viral entry stage, gene replication, and the formation of mature functional proteins .
Biochemical Pathways
It is known that andrographolide and its derivatives have diverse pharmacological properties such as anti-viral, anti-bacterial, anti-inflammatory, anti-hyperglycemic, immunostimulatory, anti-dyslipidemic, anti-hepatic, and anti-angiogenic effects .
Pharmacokinetics
A study has compared the pharmacokinetics of andrographolide and its metabolite of 14-deoxy-12-hydroxy-andrographolide in rats .
Result of Action
It is known that andrographolide and its analogs have shown cytotoxic activity against a number of human cancer cell lines .
Action Environment
It is known that light quality is an important factor affecting the content of active components of medicinal plants .
生化分析
Biochemical Properties
14-Deoxy-17-hydroxyandrographolide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of proprotein convertases, which are involved in the processing of various proteins . Additionally, 14-Deoxy-17-hydroxyandrographolide exhibits strong antimicrobial activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis by inhibiting their growth . The compound also interacts with proteins involved in apoptosis, leading to cell death in certain cancer cell lines .
Cellular Effects
14-Deoxy-17-hydroxyandrographolide exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in leukemia HL60 cells, disrupting the mitochondrial membrane potential and leading to cell death . In breast cancer cell lines, such as MDA-MB-231, the compound inhibits cell growth and induces apoptosis through the disruption of mitochondrial potential . Furthermore, 14-Deoxy-17-hydroxyandrographolide influences cell signaling pathways, including the NF-κB pathway, which plays a role in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of 14-Deoxy-17-hydroxyandrographolide involves several key interactions at the molecular level. The compound binds to specific biomolecules, inhibiting or activating their functions. For example, it inhibits the activity of proprotein convertases by binding to their active sites . Additionally, 14-Deoxy-17-hydroxyandrographolide induces apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases . This compound also modulates gene expression, influencing the expression of genes involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 14-Deoxy-17-hydroxyandrographolide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 14-Deoxy-17-hydroxyandrographolide maintains its antimicrobial and anticancer activities over time, although the potency may vary depending on the experimental conditions . In in vitro studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 14-Deoxy-17-hydroxyandrographolide vary with different dosages in animal models. At lower doses, the compound exhibits significant analgesic, antipyretic, and anti-inflammatory effects without causing serious toxicity . At higher doses, 14-Deoxy-17-hydroxyandrographolide may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not enhance the therapeutic effects but increases the risk of adverse effects .
Metabolic Pathways
14-Deoxy-17-hydroxyandrographolide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall effects of 14-Deoxy-17-hydroxyandrographolide . The compound also affects metabolic flux and metabolite levels, influencing cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 14-Deoxy-17-hydroxyandrographolide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its effects . Additionally, 14-Deoxy-17-hydroxyandrographolide may be transported across cell membranes through passive diffusion or active transport mechanisms .
Subcellular Localization
14-Deoxy-17-hydroxyandrographolide exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 14-Deoxy-17-hydroxyandrographolide to specific compartments or organelles, enhancing its efficacy . The subcellular localization of the compound is crucial for its interactions with enzymes, proteins, and other biomolecules involved in its biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-Deoxy-17-hydroxyandrographolide typically involves the extraction from Andrographis paniculata. The synthetic modifications of andrographolide, a related compound, have been extensively studied for oncology applications . One common method involves the oxidation of andrographolide derivatives using m-CPBA (meta-Chloroperoxybenzoic acid) to yield various analogs .
Industrial Production Methods
the extraction from Andrographis paniculata remains a primary source .
化学反应分析
Types of Reactions
14-Deoxy-17-hydroxyandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, the oxidation of andrographolide derivatives can lead to the formation of iodo derivatives .
Common Reagents and Conditions
Common reagents used in the reactions involving 14-Deoxy-17-hydroxyandrographolide include acetic anhydride, zinc chloride, and m-CPBA . These reagents facilitate the formation of various analogs with enhanced biological activities .
Major Products
The major products formed from these reactions include various 12-substituted and 14-deoxy derivatives, which have shown significant cytotoxic activity against cancer cell lines .
相似化合物的比较
14-Deoxy-17-hydroxyandrographolide is unique due to its specific structural modifications that enhance its biological activity. Similar compounds include:
Andrographolide: The parent compound with diverse pharmacological properties.
14-Deoxy-12-hydroxyandrographolide: Another derivative with significant cytotoxic activity.
3,19-Diacetyl-12-phenylthio-14-deoxy-andrographolide: A semi-synthetic derivative with potent anticancer properties.
These compounds share similar structural features but differ in their specific biological activities and therapeutic potential .
属性
IUPAC Name |
4-[2-[(1R,2S,4aS,5R,6R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-19-9-7-17(23)20(2,12-22)16(19)6-4-14(11-21)15(19)5-3-13-8-10-25-18(13)24/h8,14-17,21-23H,3-7,9-12H2,1-2H3/t14-,15-,16+,17-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOGEODVJJLYGW-UQZPWQSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@H]([C@H]2CCC3=CCOC3=O)CO)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of 14-Deoxy-17-hydroxyandrographolide?
A1: 14-Deoxy-17-hydroxyandrographolide is a novel ent-labdane diterpenoid. While the provided abstract does not explicitly detail its molecular formula, weight, or spectroscopic data, it states that its structure was elucidated using spectroscopic data analysis []. This likely included techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for determining the structures of novel natural products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



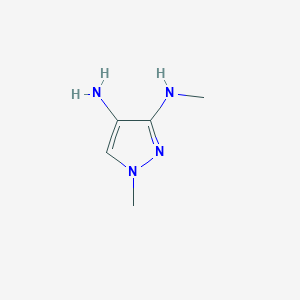
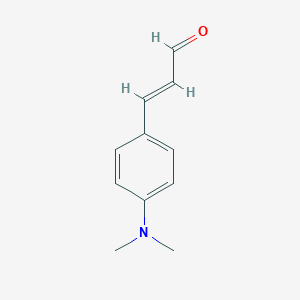


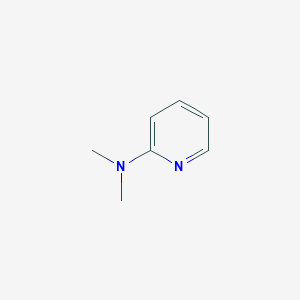
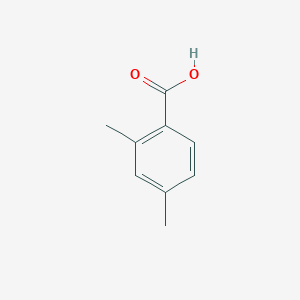
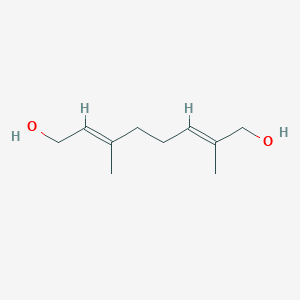

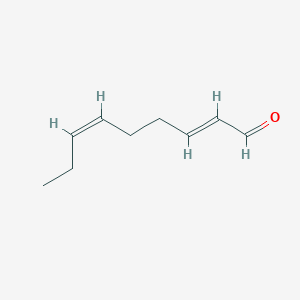
![Sarcosine, [glycine 1-14C]](/img/structure/B146759.png)
